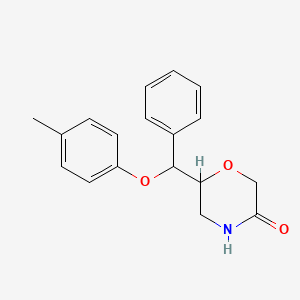

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one

Description

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one (CAS: 93886-35-2) is a morpholin-3-one derivative featuring a phenyl group and a p-tolyloxy (4-methylphenoxy) substituent at the 6-position of the morpholine ring. Its molecular formula is C₁₈H₁₉NO₃ (MW: 297.35 g/mol) . The structural flexibility of the morpholin-3-one scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties.

Properties

IUPAC Name |

6-[(4-methylphenoxy)-phenylmethyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)22-18(14-5-3-2-4-6-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSWOFOWQOIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or p-tolyloxy groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The exact mechanism of action of 6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, which leads to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Key Observations :

- Coupling Reactions: Sonogashira coupling is critical for introducing diarylacetylene units in analogs .

- Catalysis : Palladium catalysts improve efficiency in deprotection and coupling steps .

- Yield Variability: Chlorophenoxy derivatives achieve high purity (>95%), while hydroxylated analogs require careful purification .

Biological Activity

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Structure and Properties

- Chemical Formula : C18H19NO3

- Molecular Weight : 297.35 g/mol

- CAS Number : 93886-35-2

The compound features a morpholinone core substituted with a phenyl and a p-tolyloxy group, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has shown promise as an anticancer agent . Studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth. The precise molecular targets are still under investigation, but preliminary data indicate that it may interact with pathways related to apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may bind to and inhibit enzymes critical for cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, impacting cellular responses to growth factors.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds.

This table highlights the similarities and differences in biological activities among these compounds, emphasizing the unique properties of this compound.

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at XYZ University, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of the compound involved testing against various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.